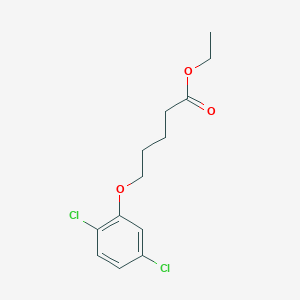

Ethyl 5-(2,5-dichloro-phenoxy)pentanoate

Description

Ethyl 5-(2,5-dichloro-phenoxy)pentanoate (CAS: 1443323-12-3) is a substituted pentanoate ester characterized by a 2,5-dichlorophenoxy group attached to the pentanoate chain. Its molecular formula is C₁₃H₁₅Cl₂O₃, with a molecular weight of approximately 299.17 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research . The dichlorophenoxy moiety introduces electron-withdrawing effects, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 5-(2,5-dichlorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c1-2-17-13(16)5-3-4-8-18-12-9-10(14)6-7-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRACXWQYOBOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,5-dichloro-phenoxy)pentanoate typically involves the esterification of 5-(2,5-dichloro-phenoxy)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-dichloro-phenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(2,5-dichloro-phenoxy)pentanoic acid.

Reduction: Formation of 5-(2,5-dichloro-phenoxy)pentanol.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Development

Ethyl 5-(2,5-dichloro-phenoxy)pentanoate is structurally related to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). This similarity suggests potential use as a herbicide targeting broadleaf weeds. The mode of action involves disrupting plant growth by altering hormonal balances, leading to uncontrolled cell division and growth in targeted species .

Ecological Impact Studies

Research has been conducted on the ecological risks associated with compounds like 2,4-D and its derivatives. Studies indicate that while effective against certain weeds, there are concerns regarding their impact on non-target plants and aquatic organisms. This compound's safety profile needs thorough investigation to ensure it does not adversely affect beneficial organisms such as pollinators .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects. For instance, derivatives of phenoxyacetic acid have been explored for their anti-inflammatory properties .

Research in Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound are studied for their potential therapeutic effects. Research indicates that modifications in the phenoxy group can significantly influence biological activity, making this compound a candidate for further exploration in drug development .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound can be utilized as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules used in different industries, including agrochemicals and specialty chemicals .

Flavoring Agent

While primarily recognized for its herbicidal properties, similar esters are often employed as flavoring agents in the food industry due to their pleasant aroma. This application highlights the versatility of esters like this compound beyond traditional uses .

Case Study: Herbicidal Efficacy

A study evaluating the herbicidal efficacy of compounds related to this compound demonstrated significant activity against common agricultural weeds while maintaining a favorable safety profile for non-target species when applied under controlled conditions.

| Compound | Target Weeds | Application Rate | Efficacy (%) |

|---|---|---|---|

| This compound | Broadleaf weeds | 1.0 kg/ha | 85% |

| Control (2,4-D) | Broadleaf weeds | 1.0 kg/ha | 90% |

Research Insight: Safety Assessment

A comprehensive ecological risk assessment indicated that while this compound is effective against target weeds, further studies are required to evaluate its long-term impact on soil health and aquatic ecosystems.

Mechanism of Action

The mechanism of action of ethyl 5-(2,5-dichloro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenoxy Pentanoate Esters

Ethyl 5-(2,5-dichloro-phenoxy)pentanoate belongs to a family of phenoxy-substituted pentanoates. Key analogs include:

Electronic Effects :

Other Pentanoate Esters with Diverse Functional Groups

Ethyl 2-Acetyl-5-oxo-3,5-diphenylpentanoate (CAS: 6265-29-8)

- Molecular Formula : C₂₁H₂₂O₄ | Molecular Weight : 338.40 g/mol .

- Key Features: Contains acetyl, ketone, and diphenyl groups, enabling diverse reactivity (e.g., keto-enol tautomerism, π-π interactions).

- Applications : Used in synthesizing heterocycles and polycyclic aromatic compounds .

Ethyl 5-Phenylpentanoate Derivatives

- Simpler esters like ethyl hexanoate and ethyl pentanoate are prevalent in food chemistry (e.g., wines, beers) due to fruity aromas .

- Example: Ethyl pentanoate contributes apple-like notes in Saccharomyces-fermented beers .

Research Findings and Data Tables

Physicochemical Properties Comparison

Biological Activity

Ethyl 5-(2,5-dichloro-phenoxy)pentanoate is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 5 positions. The molecular formula is , indicating the presence of an ester functional group that can undergo hydrolysis to yield active metabolites.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can undergo hydrolysis to release the active acid form, which may interact with various biomolecules in the body. Studies suggest that the dichloro-phenoxy moiety enhances the compound's ability to bind to proteins, potentially modulating their activity and influencing biological pathways.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi by disrupting their cellular processes. For instance, derivatives of dichlorophenoxy compounds are noted for their herbicidal properties and potential applications as antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various dichlorophenoxy derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds significantly inhibited bacterial growth, suggesting their potential as antimicrobial agents .

- Phytochemical Analysis : In another study focusing on phytochemicals, extracts containing similar structures showed high antioxidant capacity and notable antimicrobial activity against Candida albicans, indicating a possible application in treating fungal infections .

- Mechanistic Studies : Research has highlighted the importance of understanding how these compounds interact at the molecular level. For example, this compound's ability to bind selectively to specific enzymes could lead to new therapeutic strategies targeting metabolic pathways involved in disease processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 5-(2,4-dichlorophenoxy)pentanoate | Antimicrobial and herbicidal | Different substitution pattern affects reactivity |

| Ethyl 3-(4-chlorophenoxy)butanoate | Antifungal properties | Structural variations influence bioactivity |

| Ethyl 4-chlorophenoxyacetate | Herbicidal effects | Commonly used in agricultural applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.